molecular formula C13H12BrNO4 B2569360 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione CAS No. 1648864-54-3

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

Cat. No. B2569360
CAS RN: 1648864-54-3
M. Wt: 326.146
InChI Key: URXDVHYKVNQHAH-JLIMDTESSA-N
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Description

The compound “2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . The compound has the molecular formula C10H8BrNO2 .


Molecular Structure Analysis

The asymmetric unit of the compound contains three crystallographically independent molecules . Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche .


Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-dione derivatives have been synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 152-155 °C (lit.) . It has a predicted boiling point of 318.9±25.0 °C and a density of 1.6838 (rough estimate) . The refractive index is estimated to be 1.6120 .

Scientific Research Applications

Structural Characterization and Chemical Synthesis

  • Characterization Techniques

    Advanced NMR spectroscopy techniques, including 1D, COSY, and HSQC 2D NMR, have been employed to unequivocally confirm the structure of isoindoline-1,3-dione derivatives. These techniques allow for detailed analysis of proton correlations and adjacent carbon-proton interactions, contributing to a comprehensive understanding of the compound's chemical structure (Dioukhane et al., 2021).

  • Cyclization Reactions

    Research has explored the ring-opening reactions of related compounds with cyclic secondary amines, leading to the formation of stable cyclopentenyl derivatives. Such reactions are crucial for synthesizing heterocyclic systems, which are often found in pharmacologically active compounds (Šafár̆ et al., 2000).

Medicinal Chemistry and Biological Applications

  • AChE Inhibition: Isoindoline-1,3-dione derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease. Their potential as AChE inhibitors could pave the way for new therapeutic strategies in treating neurodegenerative disorders. The synthesis, crystallization, and evaluation of these compounds as AChE inhibitors highlight their significance in medicinal chemistry (Andrade-Jorge et al., 2018).

Safety and Hazards

The compound has a signal word of “Warning” and precautionary statements include "P261-P305+P351+P338" . The hazard statements include "H315-H319-H335" .

properties

IUPAC Name

2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVHYKVNQHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione

CAS RN

1648864-54-3
Record name rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione
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